molecular formula C10H9FN2 B13342669 6-Fluoro-4-methyl-quinolin-2-ylamine

6-Fluoro-4-methyl-quinolin-2-ylamine

Katalognummer: B13342669
Molekulargewicht: 176.19 g/mol
InChI-Schlüssel: DLMQWFDOVKWPNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-4-methyl-quinolin-2-ylamine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methyl-quinolin-2-ylamine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 4-fluoroaniline with appropriate reagents to form the quinoline ring system .

Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions under controlled conditions. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are also explored to enhance yield and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-4-methyl-quinolin-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions, especially involving the fluorine atom, are common.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

6-Fluoro-4-methyl-quinolin-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of liquid crystals and dyes.

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-methyl-quinolin-2-ylamine involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to specific molecular targets, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication .

Vergleich Mit ähnlichen Verbindungen

    6-Fluoroquinoline: Shares the fluorine substitution but lacks the methyl group.

    4-Methylquinoline: Lacks the fluorine substitution.

    6,8-Difluoro-4-methylquinoline: Contains an additional fluorine atom at the 8-position.

Uniqueness: 6-Fluoro-4-methyl-quinolin-2-ylamine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.

Eigenschaften

Molekularformel

C10H9FN2

Molekulargewicht

176.19 g/mol

IUPAC-Name

6-fluoro-4-methylquinolin-2-amine

InChI

InChI=1S/C10H9FN2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

DLMQWFDOVKWPNU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.